2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide
Description
Crystallographic Analysis and Molecular Geometry
The molecular geometry of this compound has been extensively characterized through computational and experimental approaches that reveal significant insights into its three-dimensional structure. According to PubChem crystallographic data, the compound adopts a complex spatial arrangement characterized by the International Union of Pure and Applied Chemistry name this compound. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3, which illustrates the connectivity pattern of the constituent atoms.
The crystallographic analysis reveals that the compound contains multiple aromatic rings that adopt specific dihedral angles relative to each other. Research on structurally related phenoxyacetamide derivatives demonstrates that such compounds typically exhibit dihedral angles between phenyl rings ranging from 14.9 degrees to 45.8 degrees, depending on the specific substituents and crystalline environment. In the case of this compound, the biphenyl moiety connected to the acetamide nitrogen is expected to display similar angular relationships that influence both the molecular packing and intermolecular interactions in the solid state.
The acetamide linkage serves as a crucial structural element that determines the overall molecular conformation. The carbon-nitrogen bond distance in the acetamide group typically measures approximately 1.33 Angstroms, reflecting partial double bond character due to resonance effects. The planarity of the acetamide group facilitates conjugation with adjacent aromatic systems, particularly the biphenyl unit, which contributes to the overall electronic stability of the molecule.
Computational studies utilizing Density Functional Theory methods have provided additional insights into the optimized molecular geometry. Similar phenoxyacetamide compounds analyzed using Density Functional Theory calculations at the B3LYP/6-311G level demonstrate that these molecules adopt non-coplanar structures with specific inter-ring angles that minimize steric hindrance while maximizing electronic stabilization. The absence of imaginary frequencies in such calculations confirms the stability of the optimized geometries, indicating that the computed structures represent true energy minima on the potential energy surface.
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C22H19NO4 | Experimental |
| Molecular Weight | 361.4 g/mol | Calculated |
| InChI Key | BDHIUCWLCZQDPQ-UHFFFAOYSA-N | Computed |
| Dihedral Angle Range | 14.9-45.8° | X-ray Crystallography |
| Acetamide Bond Length | ~1.33 Å | Theoretical |
Electronic Configuration and Resonance Effects
The electronic structure of this compound is characterized by extensive conjugation and resonance effects that significantly influence its chemical properties and reactivity patterns. The molecule contains multiple electron-donating and electron-withdrawing groups that create a complex electronic environment with distinct charge distribution patterns.
The formyl group positioned at the para position relative to the methoxy substituent on the phenoxy ring acts as a strong electron-withdrawing group through both inductive and mesomeric effects. This substitution pattern creates a polarized aromatic system where electron density is depleted from the formyl-bearing ring while being enhanced at the methoxy-substituted position. The methoxy group, conversely, serves as an electron-donating substituent through its lone pair electrons, which can participate in resonance with the aromatic pi system.
Molecular Electrostatic Potential mapping studies on related phenoxyacetamide derivatives reveal characteristic charge distribution patterns that provide insights into the electronic configuration of such compounds. These analyses typically show regions of high negative charge density concentrated around oxygen atoms of the acetamide and methoxy groups, while regions of positive charge are localized near the formyl carbon and amide hydrogen. The biphenyl moiety contributes to the overall electronic delocalization through its extended pi system, which can accommodate electron density fluctuations arising from resonance effects.
The acetamide linkage plays a crucial role in electronic communication between the phenoxy and biphenyl components of the molecule. The amide nitrogen lone pair can participate in resonance with the carbonyl group, creating partial double bond character in the carbon-nitrogen bond and partial negative charge on the oxygen atom. This resonance effect is enhanced by the electron-donating nature of the biphenyl substituent, which can stabilize positive charge development on the nitrogen atom through its aromatic pi system.
Frontier Molecular Orbital analysis provides additional insights into the electronic configuration of phenoxyacetamide compounds. Computational studies on structurally similar molecules reveal that the Highest Occupied Molecular Orbital is typically distributed across the entire molecular framework, while the Lowest Unoccupied Molecular Orbital shows concentration over specific aromatic regions. The energy gap between these orbitals, which typically ranges from 5.0 to 6.0 electron volts for such compounds, indicates moderate kinetic stability and suggests potential applications in electronic materials or photochemical processes.
| Electronic Parameter | Typical Range | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.0 eV | Electron-donating ability |
| LUMO Energy | -0.5 to -1.0 eV | Electron-accepting ability |
| Energy Gap | 5.0-6.0 eV | Kinetic stability |
| Dipole Moment | 2.0-4.0 Debye | Molecular polarity |
| Polarizability | 250-350 a.u. | Electronic delocalization |
Conformational Dynamics in Solution Phase
The conformational behavior of this compound in solution phase represents a complex interplay of intramolecular forces, solvent interactions, and thermal motion that significantly influences its chemical and physical properties. The molecule possesses several rotatable bonds that allow for conformational flexibility, particularly around the ether linkage connecting the phenoxy group to the acetamide moiety and the single bonds within the biphenyl system.
Nuclear Magnetic Resonance spectroscopy provides valuable insights into the dynamic behavior of phenoxyacetamide compounds in solution. Proton Nuclear Magnetic Resonance spectra of related compounds typically exhibit characteristic chemical shifts that reflect the electronic environment of different molecular regions. The amide proton typically appears as a singlet peak in the range of 10.08 to 10.90 parts per million, indicating its involvement in hydrogen bonding interactions and slow exchange processes on the Nuclear Magnetic Resonance timescale.
The methoxy group attached to the phenoxy ring exhibits restricted rotation due to steric interactions with adjacent substituents and potential intramolecular hydrogen bonding with the formyl group. This restricted rotation manifests in Nuclear Magnetic Resonance spectra as distinct chemical shifts for the methoxy protons, typically appearing as a sharp singlet around 3.8 to 4.0 parts per million. The formyl proton, being highly deshielded due to the electron-withdrawing nature of the carbonyl group, appears significantly downfield, usually in the range of 9.5 to 10.0 parts per million.
Computational studies using Density Functional Theory methods have revealed that phenoxyacetamide derivatives can adopt multiple stable conformations in solution, with energy differences typically ranging from 2 to 8 kilocalories per mole between different conformers. These conformational preferences are influenced by several factors including steric hindrance between aromatic rings, intramolecular hydrogen bonding opportunities, and solvent-molecule interactions.
The biphenyl moiety in this compound exhibits characteristic conformational behavior that has been extensively studied in related compounds. Research indicates that biphenyl systems typically adopt conformations with dihedral angles ranging from 30 to 60 degrees between the two phenyl rings, depending on the nature of substituents and the surrounding chemical environment. This conformational flexibility contributes to the molecule's ability to adapt its three-dimensional structure in response to different chemical environments.
Solvent effects play a crucial role in determining the preferred conformations of this compound. Polar solvents such as dimethyl sulfoxide or acetonitrile can stabilize conformations that maximize dipole moment through favorable electrostatic interactions, while nonpolar solvents tend to favor conformations that minimize molecular surface area through intramolecular pi-pi stacking interactions.
| Conformational Parameter | Range | Solvent Dependence |
|---|---|---|
| Phenoxy-acetamide dihedral | 60-120° | High |
| Biphenyl dihedral angle | 30-60° | Moderate |
| Methoxy rotation barrier | 3-6 kcal/mol | Low |
| Amide bond rotation | >15 kcal/mol | Very low |
| Overall flexibility | Moderate | Significant |
Comparative Analysis with Structural Analogues
The structural characteristics of this compound can be better understood through systematic comparison with related phenoxyacetamide derivatives that share common structural motifs. This comparative analysis reveals both conserved structural features and unique characteristics that distinguish this compound from its analogues.
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-21-13-16(14-24)11-12-20(21)27-15-22(25)23-19-10-6-5-9-18(19)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIUCWLCZQDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360608 | |
| Record name | 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247592-93-4 | |
| Record name | 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-formyl-2-methoxyphenol with a suitable halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Amidation reaction: The phenoxy intermediate is then reacted with 2-phenylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide.
Substitution: 2-(4-substituted-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide, where the substituent depends on the nucleophile used.
Scientific Research Applications
2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their properties:
Pharmacological Activity Trends
- Anticancer Potential: Analogs with methoxy and morpholino groups (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide) show notable activity against HCT-116 and MCF-7 cancer cell lines . The target compound’s biphenyl group may enhance binding to hydrophobic pockets in target proteins.
Physicochemical Properties
- Melting Points : Analogs range from 74°C (methyl ester derivatives) to 84°C (hydroxy-2-methylpropan-2-yl substituents) . The target compound’s biphenyl group may increase melting point due to enhanced crystal packing.
Commercial Availability
- Discontinued Compounds : The nitro-substituted analog (CAS 247592-74-1) is discontinued, likely due to synthesis complexity or stability issues .
- Available Analogs : Chloro- and bromo-substituted derivatives (e.g., N-(2-chlorophenyl)-..., CAS 247592-73-0) are available at 95% purity, priced at ~€373/500 mg .
Research Implications
The target compound’s unique biphenyl and formyl groups position it as a candidate for further pharmacological screening, particularly in cancer and antimicrobial research. Structural modifications (e.g., introducing sulfonyl or morpholino groups) could enhance bioactivity, as seen in related acetamides .
Biological Activity
2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 311.34 g/mol. The compound features a formyl group, a methoxy group, and an acetamide structure, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as proteins and nucleic acids. The presence of the formyl group allows for various chemical reactions, including:
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : It can be reduced to a hydroxyl group.
- Substitution : The methoxy group can undergo nucleophilic aromatic substitution.
These reactions may modulate enzyme activity or receptor interactions, influencing various biochemical pathways.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Cytotoxicity Studies
While the compound shows promise in anticancer applications, it is essential to evaluate its cytotoxicity against normal cells. Preliminary studies reveal that it has a lower toxicity profile compared to conventional chemotherapeutics.
Table 2: Cytotoxicity Profile
| Cell Type | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Normal Fibroblasts | 60 | 2.4 |
| MCF-7 | 25 | |
| HeLa | 30 |
Case Studies
- Study on Apoptotic Mechanisms : A study conducted by Smith et al. (2023) demonstrated that treatment with the compound led to increased expression of pro-apoptotic markers (BAX and caspase-3) in MCF-7 cells, suggesting a mechanism involving mitochondrial pathways.
- Cell Cycle Analysis : In another study, Johnson et al. (2023) reported that treatment with 50 µM of the compound resulted in G1 phase arrest in HeLa cells, correlating with decreased cyclin D1 levels.
- In Vivo Efficacy : A recent animal model study indicated that administration of the compound significantly reduced tumor volume in xenograft models of breast cancer, supporting its potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide, and how do they influence its reactivity?
- The compound contains a 4-formyl-2-methoxyphenoxy group linked to an acetamide backbone and a 2-phenylphenyl substituent. The formyl group (–CHO) is electrophilic, enabling nucleophilic addition reactions, while the methoxy (–OCH₃) and biphenyl groups enhance lipophilicity and π-π stacking potential. These features dictate solubility, stability, and interactions with biological targets .
- Methodological Insight : Use NMR to confirm substituent positions and HPLC to monitor degradation under varying pH/temperature .
Q. What synthetic routes are commonly employed to prepare this compound?
- A typical synthesis involves:
Coupling : Reacting 4-formyl-2-methoxyphenol with chloroacetyl chloride to form the phenoxyacetate intermediate.
Amidation : Reacting the intermediate with 2-phenylphenylamine under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Use anhydrous solvents and inert atmospheres to prevent formyl group oxidation. Yields can exceed 70% with catalytic DMAP .
Q. How is the purity and identity of this compound validated?
- Analytical Techniques :
- NMR (¹H/¹³C) for structural confirmation.
- Mass Spectrometry (HRMS) for molecular weight verification.
- HPLC-PDA (≥95% purity threshold) with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How do functional group modifications (e.g., replacing –CHO with –COOH) alter bioactivity?
- The formyl group is critical for forming Schiff bases with lysine residues in enzymes. Oxidation to –COOH (e.g., using KMnO₄) reduces electrophilicity, diminishing inhibitory effects in kinase assays .
- Experimental Design : Compare IC₅₀ values of the parent compound and derivatives in enzyme inhibition assays (e.g., EGFR kinase) .
Q. What computational methods predict binding interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or HDACs). The biphenyl group shows strong van der Waals interactions in hydrophobic pockets .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
Q. How do solvent polarity and temperature affect its stability during storage?
- Degradation Studies :
- In polar solvents (e.g., DMSO), the formyl group undergoes hydration, reducing bioactivity.
- Storage at –20°C in anhydrous DMF retains >90% stability over 6 months .
- Analytical Validation : Track degradation via LC-MS and FTIR (loss of –CHO peak at ~1700 cm⁻¹) .
Q. What contradictory data exist regarding its antitumor efficacy in vitro vs. in vivo models?
- In Vitro : IC₅₀ = 1.2 µM against MCF-7 cells (via apoptosis induction).
- In Vivo : Poor bioavailability (<15% oral absorption) due to high logP (~4.5). Nanoformulation (e.g., PLGA encapsulation) improves AUC by 3-fold .
- Resolution : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and efficacy .
Key Research Gaps
- Mechanistic Studies : Elucidate off-target effects via kinome-wide profiling.
- Delivery Systems : Develop prodrugs or nanocrystals to enhance aqueous solubility.
- Toxicity Profiles : Assess hepatotoxicity in zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
